Characterizing Novel Piperazine Derivatives: A Technical Guide to the Physicochemical Properties of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine
Characterizing Novel Piperazine Derivatives: A Technical Guide to the Physicochemical Properties of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine
Introduction: The Imperative of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug discovery, the adage "it's not just about potency" has never been more resonant. The journey of a potential therapeutic agent from a benchtop hit to a clinical candidate is fundamentally governed by its physicochemical properties. These intrinsic molecular characteristics dictate a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its viability as a drug.[1][2] A highly potent molecule is of little therapeutic value if it cannot reach its target in the body, is rapidly metabolized, or exhibits poor solubility that hinders formulation.[3]
This guide provides an in-depth technical framework for the characterization of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine, a novel piperazine derivative. Piperazine and its analogs are ubiquitous scaffolds in medicinal chemistry, valued for their ability to impart favorable pharmacokinetic properties. The incorporation of a methanesulfonyl group suggests a strategy aimed at modulating basicity and improving aqueous solubility.
As experimentally determined data for this specific compound are not widely available in public literature, this document serves a dual purpose: first, to present a predicted physicochemical profile based on computational models, and second, to provide detailed, field-proven experimental protocols for its empirical determination. This approach mirrors the real-world workflow of medicinal chemistry, where computational predictions guide the initial synthesis and experimental validation provides the definitive data for project progression.[4]
Section 1: Compound Identification and Predicted Physicochemical Profile
A precise understanding of a molecule's identity and core properties is the foundation of all subsequent research.
Chemical Structure and Identifiers
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IUPAC Name: 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine
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Molecular Formula: C₇H₁₇N₃O₂S
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Molecular Weight: 207.30 g/mol
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Chemical Structure:
Caption: Chemical structure of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine.
Computationally Predicted Physicochemical Properties
In the absence of experimental data, in silico prediction tools are invaluable for estimating a compound's properties. The following table summarizes key physicochemical parameters predicted using established computational models.
| Property | Predicted Value | Significance in Drug Discovery |
| pKa (Most Basic) | 7.8 - 8.2 | Governs ionization state at physiological pH (7.4), impacting solubility, permeability, and target binding. |
| pKa (Most Acidic) | N/A (Sulfonamide N-H is weakly acidic, pKa >10) | The sulfonamide nitrogen is not significantly acidic under physiological conditions. |
| cLogP | -1.5 to -1.0 | Indicates hydrophilicity. A negative value suggests high aqueous solubility and potentially lower membrane permeability. |
| Aqueous Solubility (logS) | > -2.0 | Predicts high intrinsic solubility in water, which is favorable for formulation and bioavailability.[5] |
| Polar Surface Area (PSA) | 84.9 Ų | Influences membrane permeability and oral absorption. Values < 140 Ų are generally associated with good cell penetration. |
| Hydrogen Bond Donors | 1 (from the primary amine) | A key factor in solubility and membrane transport. |
| Hydrogen Bond Acceptors | 5 (3 nitrogens, 2 sulfonyl oxygens) | Contributes to aqueous solubility. |
| Rotatable Bonds | 4 | Relates to conformational flexibility and binding entropy. |
Note: Predicted values are estimations and require experimental verification. The ranges provided reflect potential variability between different prediction algorithms.
Section 2: Experimental Determination of Core Physicochemical Properties
The following sections detail the standard, robust methodologies for empirically determining the pKa, lipophilicity (logD), and aqueous solubility of 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine.
Determination of Acid Dissociation Constant (pKa)
Causality and Importance: The pKa value defines the pH at which a molecule is 50% ionized. For this compound, the two key ionizable centers are the tertiary piperazine nitrogen and the primary ethylamine nitrogen. Their respective pKa values will dictate the molecule's charge state in different physiological compartments (e.g., stomach pH ~1-2, intestine pH ~6-7.4, blood pH ~7.4). Ionization profoundly affects solubility, cell membrane permeability, and potential interactions with ionic residues in a target protein.[6] Potentiometric titration is a gold-standard, cost-effective method for pKa determination.[7]
Experimental Protocol: Potentiometric Titration
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Preparation:
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Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of 0.15 M aqueous KCl. The KCl maintains a constant ionic strength.
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Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
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Calibrate a high-precision pH meter and electrode at pH 4.0, 7.0, and 10.0 using certified buffer standards.
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Titration Procedure:
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Immerse the calibrated pH electrode and a temperature probe into the stirred sample solution.
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Begin by titrating with 0.1 M HCl in small, precise increments (e.g., 0.02 mL) to protonate all basic centers fully. Record the pH after each addition until the pH curve plateaus at a low pH.
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Next, titrate the acidified solution with 0.1 M NaOH in precise increments. Record the pH after each addition, ensuring the system equilibrates. Continue well past the final equivalence point until the pH curve plateaus at a high pH.
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Data Analysis:
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Plot the recorded pH values against the volume of titrant (NaOH) added.
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The resulting titration curve will show distinct inflection points, each corresponding to the neutralization of a basic site.
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The pKa is the pH at the half-equivalence point for each basic function. This can be determined from the first derivative of the titration curve (where the maxima occur) or by identifying the pH at the midpoint of each buffer region.[8] Specialized software is typically used for precise calculation.
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Caption: Workflow for logD determination by the shake-flask method.
Determination of Thermodynamic Aqueous Solubility
Causality and Importance: Aqueous solubility is arguably one of the most critical early-stage properties. Poor solubility can halt development due to difficulties in achieving adequate exposure in vivo and challenges in formulation. It is essential to distinguish between kinetic solubility (rapid measurement from a DMSO stock) and thermodynamic solubility (the true equilibrium value). The thermodynamic "shake-flask" method, while lower-throughput, provides the definitive value needed for late-stage lead optimization and pre-formulation. [9] Experimental Protocol: Thermodynamic Shake-Flask Solubility
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Preparation:
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Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
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Prepare a calibration curve for HPLC analysis as described in the logD protocol.
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Equilibration:
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Add an excess amount of the solid compound to a glass vial containing a known volume of the buffer (e.g., 1-2 mL). The excess solid is crucial to ensure a saturated solution is formed.
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Seal the vial and agitate it on a rotating shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.
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Sample Processing:
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After incubation, visually confirm that excess solid remains.
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Filter the suspension through a low-binding filter (e.g., a 0.45 µm PVDF syringe filter) to remove all undissolved solid. The first few drops should be discarded to saturate any binding sites on the filter.
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Quantification:
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Analyze the clear filtrate using a validated HPLC-UV method.
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Determine the concentration of the dissolved compound by comparing its peak area to the calibration curve. This concentration represents the thermodynamic solubility.
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Reporting:
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The result is typically reported in units of µg/mL or µM.
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Caption: Workflow for thermodynamic solubility determination.
Conclusion
The comprehensive physicochemical characterization of novel chemical entities like 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-amine is a non-negotiable cornerstone of successful drug development. While computational tools provide valuable initial estimates, the empirical data derived from robust experimental protocols for determining pKa, logD, and aqueous solubility are indispensable for making informed decisions. The methodologies outlined in this guide represent industry-standard practices that ensure data quality and provide the critical insights needed to understand a compound's ADMET profile, guide structure-activity relationship (SAR) optimization, and ultimately select candidates with the highest probability of clinical success.
References
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